molecular formula C20H22Cl2N2O3S B12479732 1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B12479732
M. Wt: 441.4 g/mol
InChI Key: ZKAGASDBQKCCDS-UHFFFAOYSA-N
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Description

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of (2,6-dichlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with N-(2-methylphenyl)piperidine-4-carboxamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, reaction optimization, and product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22Cl2N2O3S

Molecular Weight

441.4 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22Cl2N2O3S/c1-14-5-2-3-8-19(14)23-20(25)15-9-11-24(12-10-15)28(26,27)13-16-17(21)6-4-7-18(16)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

ZKAGASDBQKCCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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